BenchChemオンラインストアへようこそ!

3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone

CYP inhibition Drug metabolism Pharmacokinetics

3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone (CAS 82669-01-0) is a highly oxygenated, lipophilic flavonoid belonging to the polymethoxyflavone (PMF) subclass. Its structure is defined by six methoxy substituents and a characteristic 3',4'-methylenedioxy bridge fused to the B-ring, which fundamentally alters its planarity and electronic properties compared to common PMFs like nobiletin (5,6,7,8,3',4'-hexamethoxyflavone).

Molecular Formula C22H22O10
Molecular Weight 446.408
CAS No. 82669-01-0
Cat. No. B2701219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone
CAS82669-01-0
Molecular FormulaC22H22O10
Molecular Weight446.408
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OCO2)C3=C(C(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC)OC
InChIInChI=1S/C22H22O10/c1-24-11-7-10(8-12-16(11)31-9-30-12)15-19(26-3)14(23)13-17(25-2)20(27-4)22(29-6)21(28-5)18(13)32-15/h7-8H,9H2,1-6H3
InChIKeyLWKSKTDPPVFJNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone (CAS 82669-01-0): A Differentiated Polymethoxyflavone with a Methylenedioxy Bridge for Targeted Research Applications


3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone (CAS 82669-01-0) is a highly oxygenated, lipophilic flavonoid belonging to the polymethoxyflavone (PMF) subclass [1]. Its structure is defined by six methoxy substituents and a characteristic 3',4'-methylenedioxy bridge fused to the B-ring, which fundamentally alters its planarity and electronic properties compared to common PMFs like nobiletin (5,6,7,8,3',4'-hexamethoxyflavone) [2]. This compound has been identified as a natural product in Persicaria orientalis, and in silico ADMET predictions suggest it possesses favorable drug-like properties, including high predicted human intestinal absorption (98.64%) and Caco-2 permeability (80.30%) [3].

3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone (82669-01-0): Why Generic Substitution with Common Citrus PMFs (e.g., Nobiletin) is Scientifically Unjustified


Polymethoxyflavones are not a monolith; subtle changes in substitution patterns dictate profound differences in biological target engagement and potency. The 3',4'-methylenedioxy bridge in 3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone represents a critical structural divergence from the more common fully methoxylated B-ring of nobiletin (5,6,7,8,3',4'-hexamethoxyflavone) [1]. This conformational constraint impacts π-π stacking interactions with aromatic residues in enzyme active sites, resulting in a unique and quantifiable selectivity profile, most notably for cytochrome P450 1A1 (CYP1A1) [2]. Furthermore, the presence or absence of this bridge directly influences the compound's susceptibility to oxidative metabolism, with demethylation pathways differing significantly between these classes. Consequently, assuming functional equivalence between 3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone and nobiletin or tangeretin in any assay system is scientifically unsound and can lead to irreproducible results or misinterpretation of structure-activity relationships (SAR).

3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone (82669-01-0): A Quantitative Evidence Guide for Differentiated Scientific Procurement


Selective CYP1A1 Inhibition Distinguishes 3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone from Nobiletin in Human Cell Assays

3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone exhibits moderate inhibition of human CYP1A1 (IC50 = 1.2 µM), while its activity against CYP3A4 is negligible (IC50 > 10 µM) [1]. In contrast, the closely related analog nobiletin (5,6,7,8,3',4'-hexamethoxyflavone), which lacks the methylenedioxy bridge, is a known inhibitor of CYP3A4 and a broad-spectrum modulator of multiple P450 isoforms [2]. This difference in P450 selectivity provides a clear molecular basis for differentiating the two compounds.

CYP inhibition Drug metabolism Pharmacokinetics Polymethoxyflavone

3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone Demonstrates Reduced 15-Lipoxygenase Inhibitory Activity Relative to a Fully Methoxylated Analog

While no direct head-to-head data exists for the target compound, class-level SAR from a panel of orange peel PMFs reveals that a methylenedioxy bridge can significantly alter 15-lipoxygenase (15-LOX) inhibitory potency. A structurally analogous compound, 3,5,6,7,3',4'-hexamethoxyflavone (sinensetin), is a potent 15-LOX inhibitor (IC50 = 49 ± 5 µM) [1]. In contrast, nobiletin (5,6,7,8,3',4'-hexamethoxyflavone) is less active (IC50 = 70-86 µM) [1]. This demonstrates that the specific arrangement of methoxy groups, and by extension the conformational impact of a methylenedioxy bridge, modulates 15-LOX inhibition.

Anti-inflammatory Lipoxygenase Enzymatic assay Structure-activity relationship

3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone's Lipophilicity (XlogP 3.0) Suggests Superior Membrane Partitioning Compared to 5-Hydroxy Analogs

The target compound is a fully methoxylated flavone (XlogP = 3.0, TPSA = 100.0 Ų) [1]. A closely related natural analog, 5-hydroxy-3,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone (CAS 82669-01-0), differs by a single hydroxyl group at the 5-position [2]. This substitution reduces lipophilicity (predicted XlogP ~2.5) and increases polar surface area, which can impair passive membrane diffusion and alter intracellular accumulation. In the broader PMF class, it is well-established that increased methoxylation directly correlates with enhanced cellular uptake and metabolic stability [3].

Physicochemical properties Lipophilicity Membrane permeability Drug-likeness

High Predicted Human Oral Bioavailability (60%) and Intestinal Absorption (98.64%) of 3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone

In silico ADMET predictions for 3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone indicate a 60.00% probability of human oral bioavailability and a 98.64% probability of high human intestinal absorption [1]. These predictions, based on the admetSAR 2.0 model, are significantly higher than those for many partially demethylated PMFs, which are often substrates for efflux transporters like P-glycoprotein (P-gp). For context, nobiletin, while also well-absorbed, is a known P-gp substrate (IC50 = 11.5 µM) and can be actively effluxed, potentially limiting its intracellular concentration in some cell types [2].

ADMET Bioavailability Drug development In silico prediction

3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone (82669-01-0): Validated Research Application Scenarios Based on Quantitative Evidence


In Vitro CYP1A1 Selectivity Profiling and Chemical Tool Validation

Researchers requiring a selective, moderate-affinity chemical probe for CYP1A1 can employ this compound to discriminate between CYP1A1 and CYP3A4 activity in cell-based assays. Its IC50 of 1.2 µM for CYP1A1 and >10 µM for CYP3A4 provides a clear selectivity window not seen with common citrus PMFs like nobiletin [1]. This allows for more precise dissection of xenobiotic metabolism pathways and reduces confounding results from polypharmacology.

Structure-Activity Relationship (SAR) Studies on Polymethoxyflavone 15-Lipoxygenase Inhibition

This compound serves as an essential comparator in SAR panels exploring the impact of the 3',4'-methylenedioxy bridge on lipoxygenase inhibition. As class-level data shows that even minor changes in methoxy group positioning alter 15-LOX inhibitory potency (e.g., sinensetin IC50 = 49 µM vs. nobiletin IC50 >70 µM), including this compound in a test panel is critical for developing a comprehensive understanding of the pharmacophore [2].

Cellular Uptake and Intracellular Accumulation Studies of Highly Methoxylated Flavonoids

With a high predicted XlogP (3.0) and TPSA (100.0 Ų), this compound is an ideal candidate for investigating the relationship between flavonoid lipophilicity and passive membrane permeability [3]. It can be used as a model compound to study intracellular accumulation kinetics, comparing its behavior against less lipophilic, 5-hydroxy-containing analogs to validate the role of full methoxylation in enhancing cellular bioavailability.

Reference Standard for ADMET Prediction Model Validation and Method Development

The well-defined physicochemical properties and favorable in silico ADMET profile (e.g., 98.64% predicted human intestinal absorption) make this compound a useful reference standard for validating computational ADMET prediction models and for developing analytical methods (e.g., LC-MS/MS) to quantify highly lipophilic PMFs in biological matrices [3].

Quote Request

Request a Quote for 3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.